molecular formula C34H39NO8 B602062 Lasofoxifene beta-D-Glucuronide CAS No. 1048953-95-2

Lasofoxifene beta-D-Glucuronide

Cat. No.: B602062
CAS No.: 1048953-95-2
M. Wt: 589.7 g/mol
InChI Key: WBWCSRRUQKSEDJ-WIYFCYHXSA-N
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Mechanism of Action

Target of Action

Lasofoxifene Beta-D-Glucuronide is a metabolite of Lasofoxifene, a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . The primary targets of Lasofoxifene are estrogen receptors (ERs), which are expressed in various tissues such as bone, uterus, breast, blood vessels, and liver .

Mode of Action

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen . It reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulates osteoblast (the bone-forming cells) activity . This interaction results in significant estrogenic and antiestrogenic activity both in vitro and in vivo .

Biochemical Pathways

The biochemical pathways affected by Lasofoxifene involve the RANKL/RANK/osteoprotegerin system, which plays a crucial role in bone remodeling . By altering this system, Lasofoxifene can reduce the production and lifespan of osteoclasts, the cells responsible for bone resorption, and stimulate the activity of osteoblasts, the cells responsible for bone formation .

Result of Action

The molecular and cellular effects of Lasofoxifene’s action are primarily observed in tissues that possess ERs. In postmenopausal women with osteoporosis, Lasofoxifene at a dose of 0.5 mg per day was associated with reduced risks of nonvertebral and vertebral fractures, ER-positive breast cancer, coronary heart disease, and stroke . It also showed an increased risk of venous thromboembolic events .

Action Environment

The action of Lasofoxifene can be influenced by various environmental factors. For instance, gut microbes can mediate the stepwise transformation of Lasofoxifene glucuronide to its active form via the intermediate production of Lasofoxifene . This suggests that the gut microbiome could potentially influence the efficacy and stability of Lasofoxifene. Furthermore, the bioavailability of Lasofoxifene can be affected by factors such as diet and liver function, which can influence its absorption and metabolism .

Biochemical Analysis

Biochemical Properties

Lasofoxifene beta-D-Glucuronide, as a metabolite of Lasofoxifene, is likely to interact with similar enzymes, proteins, and other biomolecules as Lasofoxifene. Lasofoxifene exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .

Cellular Effects

Its parent compound, Lasofoxifene, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lasofoxifene, its parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Lasofoxifene has shown anti-tumor activity in mouse models of endocrine therapy-resistant breast cancer .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, a phase II drug-metabolizing reaction that is catalyzed by UDP-glucuronosyl transferases (UGTs) and assists in the excretion of toxic substances, drugs, and other substances .

Subcellular Localization

Its parent compound, Lasofoxifene, is known to exhibit both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver .

Preparation Methods

Chemical Reactions Analysis

Lasofoxifene beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Lasofoxifene beta-D-Glucuronide can be compared with other similar compounds, such as:

    Raloxifene: Another SERM used for the prevention and treatment of osteoporosis.

    Tamoxifen: A SERM used primarily for the treatment of breast cancer.

    Bazedoxifene: A SERM used for the treatment of osteoporosis and menopausal symptoms.

This compound is unique due to its specific binding affinity to estrogen receptors and its role as a metabolite of lasofoxifene, contributing to its overall pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

1048953-95-2

Molecular Formula

C34H39NO8

Molecular Weight

589.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31-,32+,34-/m1/s1

InChI Key

WBWCSRRUQKSEDJ-WIYFCYHXSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=CC=C6

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2-naphthalen β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lasofoxifene beta-D-Glucuronide
Reactant of Route 2
Lasofoxifene beta-D-Glucuronide
Reactant of Route 3
Lasofoxifene beta-D-Glucuronide
Reactant of Route 4
Lasofoxifene beta-D-Glucuronide
Reactant of Route 5
Reactant of Route 5
Lasofoxifene beta-D-Glucuronide
Reactant of Route 6
Lasofoxifene beta-D-Glucuronide

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